

D-Glycero-D-guloheptonate-d7 chemical structure and properties

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Compound of Interest

Compound Name: D-Glycero-D-guloheptonate-d7

Cat. No.: B15598874

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In-Depth Technical Guide to D-Glycero-D-guloheptonate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **D-Glycero-D-guloheptonate-d7**. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Chemical Structure and Properties

D-Glycero-D-guloheptonate-d7 is the deuterated form of D-Glycero-D-guloheptonate, a seven-carbon sugar acid. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium atoms. Based on the available information, the deuterium atoms are located on the carbon backbone of the molecule.

The chemical structure of the **D-Glycero-D-guloheptonate-d7** anion is as follows:

This structure indicates that each of the seven carbon atoms along the heptanoate chain is bonded to a deuterium atom.

Chemical and Physical Properties



A summary of the key chemical and physical properties of Sodium **D-Glycero-D-guloheptonate-d7** · 2H2O and its non-deuterated counterpart, D-glycero-D-gulo-heptonic acid, are presented in the table below for easy comparison.

Property	Sodium D-Glycero-D- guloheptonate-d7 · 2H2O	D-glycero-D-gulo-heptonic acid
Molecular Formula	C7D7H6NaO8 · 2H2O	C7H14O8
Molecular Weight	255.21 g/mol [1]	226.18 g/mol
Isotopic Enrichment	98 atom % D[1]	Not Applicable
Physical State	Solid	Solid
Solubility	Soluble in water	Soluble in water

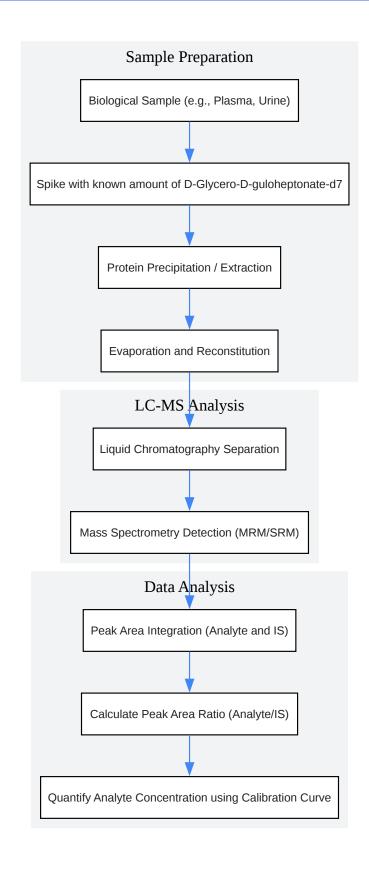
Experimental Applications and Protocols

Deuterated compounds like **D-Glycero-D-guloheptonate-d7** are most commonly utilized as internal standards in quantitative mass spectrometry-based analytical methods. The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of quantification.

While specific experimental protocols detailing the use of **D-Glycero-D-guloheptonate-d7** are not readily available in the public domain, a general workflow for its application as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) assay to quantify its non-deuterated analog would typically involve the following steps:

Experimental Workflow: Quantification of D-Glycero-D-guloheptonate using **D-Glycero-D-guloheptonate-d7** as an Internal Standard





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Caption: General workflow for the quantification of D-Glycero-D-guloheptonate.



Detailed Methodological Considerations:

- Sample Preparation: A known concentration of D-Glycero-D-guloheptonate-d7 is added to
 the biological sample at the earliest stage of preparation. This is followed by a protein
 precipitation step, often using a cold organic solvent like acetonitrile or methanol, to remove
 larger molecules. The supernatant is then typically evaporated to dryness and reconstituted
 in a solvent compatible with the liquid chromatography mobile phase.
- Liquid Chromatography (LC): Due to the polar nature of glucoheptonate, a hydrophilic interaction liquid chromatography (HILIC) column is often the preferred choice for separation.
 The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Mass Spectrometry (MS): Detection is typically performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific fragment ion for each.
 - Analyte (D-Glycero-D-guloheptonate): The precursor ion would be the deprotonated molecule [M-H]⁻ with an m/z of 225.1. The fragment ions would need to be determined through infusion and optimization experiments.
 - Internal Standard (D-Glycero-D-guloheptonate-d7): The precursor ion would be the
 deprotonated molecule [M-H]⁻ with an m/z of 232.1 (a mass shift of +7 Da compared to
 the analyte). The fragmentation pattern is expected to be similar to the analyte, with a
 corresponding mass shift in the fragment ions.
- Quantification: A calibration curve is constructed by analyzing a series of standards
 containing known concentrations of the analyte and a fixed concentration of the internal
 standard. The peak area ratio of the analyte to the internal standard is plotted against the
 analyte concentration. The concentration of the analyte in the unknown samples is then
 determined by interpolating their peak area ratios from the calibration curve.

Biological Significance and Signaling Pathways

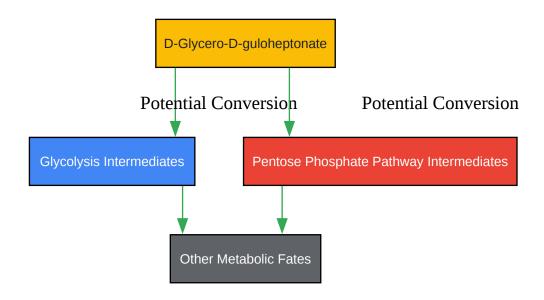
The biological role and metabolic pathways of D-glycero-D-gulo-heptonic acid are not as extensively studied as those of more common sugars like glucose. However, as a sugar acid, it



is expected to be involved in carbohydrate metabolism.

Potential Metabolic Relationships

The metabolism of D-glycero-D-gulo-heptonic acid may intersect with central carbohydrate metabolism, potentially being converted to intermediates of glycolysis or the pentose phosphate pathway. The following diagram illustrates a hypothetical relationship based on general sugar metabolism.



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Caption: Hypothetical metabolic fate of D-Glycero-D-guloheptonate.

Further research, potentially utilizing **D-Glycero-D-guloheptonate-d7** as a tracer in metabolic flux analysis studies, would be necessary to elucidate the specific metabolic pathways and biological significance of this compound.

Conclusion

D-Glycero-D-guloheptonate-d7 is a valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and metabolomics. Its primary application is as an internal standard for the accurate and precise quantification of its non-deuterated counterpart in complex biological matrices. While detailed experimental protocols and a complete understanding of its metabolic fate are still emerging, the foundational information provided in



this guide serves as a valuable resource for scientists and professionals working with this and other isotopically labeled compounds.

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References

- 1. specialchem.com [specialchem.com]
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